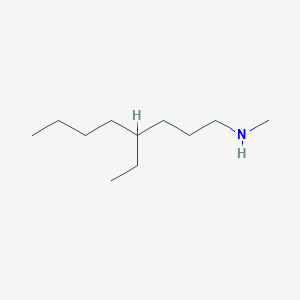

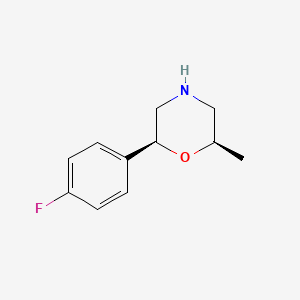

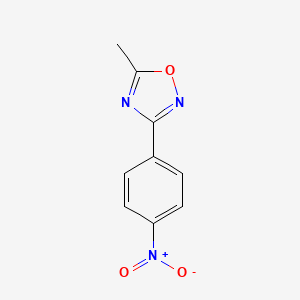

![molecular formula C5H7NO4S B2873526 [(Cyanomethyl)sulfonyl]acetic acid methyl ester CAS No. 214691-87-9](/img/structure/B2873526.png)

[(Cyanomethyl)sulfonyl]acetic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds like cyanoacetamides can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Scientific Research Applications

Suzuki–Miyaura Coupling

[(Cyanomethyl)sulfonyl]acetic acid methyl ester: is potentially applicable in the Suzuki–Miyaura (SM) coupling process. This cross-coupling reaction is a pivotal method for forming carbon-carbon bonds in organic chemistry. The compound could serve as a reagent that participates in the transmetalation step, where the organic group is transferred from boron to palladium . This application is particularly valuable due to the mild and functional group tolerant conditions of SM coupling.

Surfactant Synthesis

The compound can be utilized in the synthesis of surfactants, specifically methyl ester sulfonates (MES). MES surfactants are derived from natural resources and are sustainable. They exhibit excellent properties for use as detergents and emulsifiers . The compound’s sulfonyl and ester groups could play a crucial role in the self-aggregation and emulsifying properties of these surfactants.

Emulsion Stabilization

In the field of emulsion science, [(Cyanomethyl)sulfonyl]acetic acid methyl ester may contribute to the stability of emulsions. Its structure could influence the hydrophilic-lipophilic balance (HLB), which is a critical factor in determining the type and stability of emulsions . This application is significant for industries that require stable emulsions, such as cosmetics and pharmaceuticals.

Asphalt and Asphalt-Latex Emulsions

The compound’s potential as an emulsifying agent could extend to improving the storage stability of asphalt and asphalt-latex emulsions. These applications are essential for the construction industry, where the longevity and performance of materials are paramount .

Organic Synthesis

In organic synthesis, [(Cyanomethyl)sulfonyl]acetic acid methyl ester could be involved in reactions as a precursor or intermediate. Its functional groups make it a versatile compound that could participate in various organic transformations, potentially leading to the synthesis of complex molecules .

Photocatalytic Reactions

The compound might find applications in photocatalytic reactions, where it could act as a reagent under the influence of light. This is particularly relevant in the context of green chemistry, where light-induced reactions offer a sustainable alternative to traditional methods .

properties

IUPAC Name |

methyl 2-(cyanomethylsulfonyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4S/c1-10-5(7)4-11(8,9)3-2-6/h3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXKVYVDFAGYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

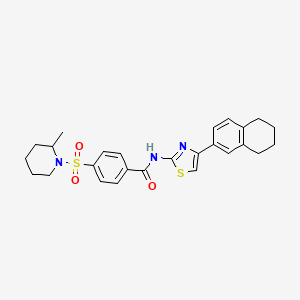

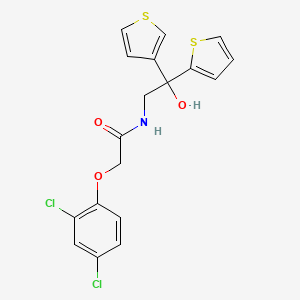

![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)

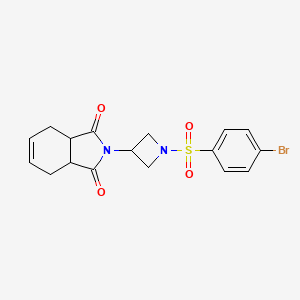

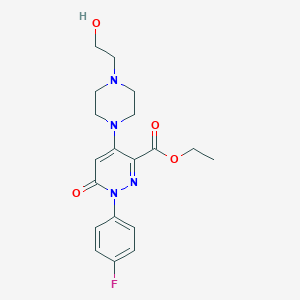

![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)

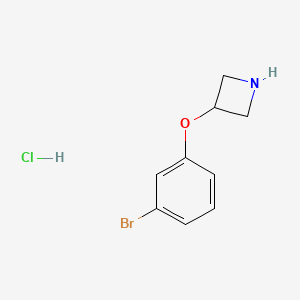

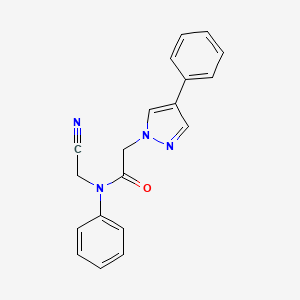

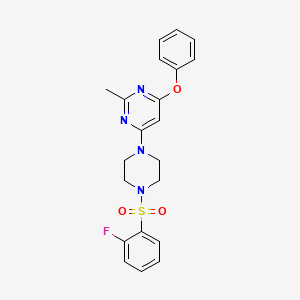

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873453.png)

![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2873464.png)